molecular formula C15H14BrNO4S B2404417 N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333453-95-5

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2404417
CAS No.: 333453-95-5
M. Wt: 384.24
InChI Key: NYCOPKHTLRGQAA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by a 4-bromophenyl group and a 4-methylphenylsulfonyl moiety attached to the glycine backbone. Its molecular formula is C₁₅H₁₄BrNO₄S, with a molar mass of 392.25 g/mol (calculated based on analogous structures) and a CAS Registry Number of 333453-95-5 . This compound is primarily utilized in medicinal chemistry research as a building block for synthesizing bioactive molecules, particularly in studies targeting enzyme inhibition or oxidative stress pathways .

Properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOPKHTLRGQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-bromophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of N-aryl-N-sulfonyl glycine derivatives. Below, we compare its structural, synthetic, and functional attributes with close analogs.

Substituent Variations on the Aromatic Rings
Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) CAS RN Key Features/Applications
Target Compound R₁ = 4-Br; R₂ = 4-CH₃ C₁₅H₁₄BrNO₄S 392.25 333453-95-5 Research building block
N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 4-Cl; R₂ = 4-CH₃ C₁₅H₁₄ClNO₄S 347.79 Not provided Intermediate in kinase inhibitors
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 4-CH₃; R₂ = 4-CH₃ C₁₆H₁₇NO₄S 319.38 351494-91-2 Higher lipophilicity
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 4-Cl-2-CH₃; R₂ = 4-CH₃ C₁₆H₁₅ClNO₄S 376.81 425414-88-6 Enhanced steric hindrance
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 2-OCH₃; R₂ = 4-CH₃ C₁₆H₁₇NO₅S 335.37 Not provided Electron-donating group improves solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) and chlorine (Cl) substituents (e.g., target compound vs. Methoxy (OCH₃) groups improve solubility but may reduce membrane permeability .
  • Steric Effects : Ortho-substituents (e.g., 2-CH₃ in 4-Chloro-2-methylphenyl analog) introduce steric hindrance, which could limit rotational freedom and alter binding kinetics .
  • Lipophilicity : The 4-methylphenylsulfonyl group consistently contributes to higher logP values compared to unsubstituted phenylsulfonyl analogs, favoring blood-brain barrier penetration in drug design .
Toxicity and Environmental Considerations

While the target compound lacks explicit toxicity data, structurally related perfluorinated sulfonamide glycines (e.g., N-ethyl perfluorooctanesulfonamidoacetic acid) are restricted due to persistence and bioaccumulation risks . The 4-methylphenylsulfonyl group may reduce environmental persistence compared to perfluorinated analogs.

Biological Activity

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative analyses with similar compounds.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-bromophenylamine and 4-methylbenzenesulfonyl chloride.
  • Reaction : The 4-bromophenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
  • Glycine Addition : The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

This compound's structure features a bromine atom and a sulfonamide group, which are crucial for its biological activity.

This compound has shown promise in various biological evaluations, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against different bacterial strains and fungi, indicating that structural features such as the sulfonamide group can enhance antimicrobial activity .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of related sulfonamide compounds can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
  • Enzyme Inhibition : As a sulfonamide derivative, it may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Evaluation : A study conducted on various sulfonamide derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was found to enhance this activity .
  • Anticancer Screening : Research indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications in the chemical structure could lead to improved therapeutic agents .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between these compounds and their biological targets, which is crucial for understanding their mechanisms of action .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPromisingSignificantEnzyme inhibition, receptor modulation
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineModerateModerateEnzyme inhibition
N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineLowLowUnknown

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and substitution reactions. For analogs, starting materials like bromophenylamines and sulfonyl chlorides are reacted under controlled pH (7–9) and temperature (0–5°C) to minimize side products. Glycine ester intermediates are hydrolyzed to the final carboxylic acid using NaOH/EtOH (60–80°C). Yield optimization may require response surface methodology (RSM) to balance variables like solvent polarity (e.g., THF vs. DMF) and stoichiometry .
  • Key Steps :

  • Sulfonylation of 4-bromoaniline with 4-methylbenzenesulfonyl chloride.
  • Alkylation with methyl glycinate.
  • Hydrolysis to free carboxylic acid.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR (¹H/¹³C): Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl), sulfonyl group integration, and glycine backbone (δ 3.8–4.2 ppm for CH₂).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and bromine isotope patterns.
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient).
  • X-ray Crystallography : Resolves sulfonamide torsion angles and steric effects from bromine .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. methoxy substituents) alter biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., replacing bromine with methoxy) reveal substituent-dependent effects:

  • Electron-withdrawing groups (Br) enhance sulfonamide stability but reduce solubility.
  • Electron-donating groups (OCH₃) improve bioavailability but may decrease target affinity.
  • Assays : Enzyme inhibition (e.g., cyclooxygenase-2 IC₅₀) and cellular uptake (Caco-2 permeability) quantify these effects .
    • Data Table :
SubstituentLogPCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Br3.212.50.8
OCH₃2.18.72.4

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer : Contradictions often arise from assay variability or substituent positioning. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and positive controls (e.g., indomethacin).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to explain divergent activities (e.g., bromine steric hindrance vs. methoxy H-bonding) .
    • Case Study : Methyl N-(2,4-dimethoxyphenyl)-N-sulfonyl glycinate shows higher COX-2 inhibition than its 3,4-isomer due to meta-substitution favoring active-site docking .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, k𝒹) to targets like COX-2.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical residues (e.g., Tyr355 in COX-2) via alanine scanning .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with logD or clearance rates.
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce CYP3A4 inhibition risks.
  • Docking Simulations : Prioritize derivatives with sulfonamide groups positioned for hydrogen bonding (e.g., with Arg120 in COX-2) .

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